4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
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Overview
Description
4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethyl and propyl groups, as well as a triazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Substitution Reactions: The dimethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Triazine Ring Formation: The triazine ring is formed by reacting the intermediate with cyanuric chloride under basic conditions, followed by reduction to obtain the tetrahydrotriazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylquinazoline: Lacks the triazine ring and propyl group, resulting in different chemical and biological properties.
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine: Similar structure but without the dimethyl groups, leading to variations in reactivity and biological activity.
4,6-dimethyl-N-(1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine: Lacks the propyl group, which may affect its interaction with molecular targets.
Uniqueness
4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the triazine ring and the propyl group, along with the dimethyl-substituted quinazoline core, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C16H22N6 |
---|---|
Molecular Weight |
298.39 g/mol |
IUPAC Name |
4,6-dimethyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H22N6/c1-4-7-22-9-17-15(18-10-22)21-16-19-12(3)13-8-11(2)5-6-14(13)20-16/h5-6,8H,4,7,9-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI Key |
YJYJFZMXWWYNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)C)C |
Origin of Product |
United States |
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